BenchChemオンラインストアへようこそ!

3-Pyrrolidinol benzyl carbamate

Renin inhibition Antihypertensive drug discovery Structure-activity relationship

Secure your supply of this chiral pyrrolidine carbamate (CAS 115551-46-7) for advanced drug discovery. The unique O-benzylcarbamate linkage provides essential hydrogen-bonding geometry and deprotection orthogonality compared to N-linked analogs, critical for renin inhibitor pharmacophores (PDB 4RZ1) and ADC linker design. This building block enables a 5-fold potency gain in GPCR-targeted agonists. Ensure your synthesis is precise with ≥97% pure compound.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B8308116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinol benzyl carbamate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CNCC1OC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c15-12(16-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
InChIKeyIOKCWPRMENNRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidinol Benzyl Carbamate – Core Chemical Identity and Procurement-Relevant Characteristics


3-Pyrrolidinol benzyl carbamate (IUPAC: pyrrolidin-3-yl N-benzylcarbamate, molecular formula C₁₂H₁₆N₂O₂, MW 220.27 g/mol) is a chiral heterocyclic carbamate belonging to the pyrrolidine class. Its structure features a pyrrolidine ring bearing an O-linked benzylcarbamate moiety at the 3-position . The compound is typically supplied as a white to off-white solid with purity specifications of 95–97%, a density of approximately 1.16 g/cm³, a boiling point of 382.5 °C at 760 mmHg, and a predicted LogP in the range of 1.2–1.99, indicating moderate lipophilicity and preferential solubility in organic solvents . It serves primarily as a chiral synthetic building block and protecting group in medicinal chemistry and organic synthesis, with particular relevance as a key substructure in renin inhibitor pharmacophores [1].

Why 3-Pyrrolidinol Benzyl Carbamate Cannot Be Replaced by Generic Pyrrolidine Carbamate Analogs


Substituting 3-pyrrolidinol benzyl carbamate with seemingly analogous pyrrolidine carbamates is not chemically straightforward: the O-linked benzylcarbamate connectivity at the pyrrolidine 3-position establishes a fundamentally distinct reactivity, stability, and pharmacophoric profile compared to N-linked regioisomers such as 3-Cbz-aminopyrrolidine or N-protected analogs like 1-Cbz-3-pyrrolidinol . The O-carbamate linkage introduces different hydrogen-bonding geometry, electronic character, and deprotection orthogonality relative to N-carbamates, directly impacting both synthetic compatibility in multi-step sequences and biological target engagement in drug discovery contexts [1]. In renin inhibitor development, the pyrrolidin-3-yl benzylcarbamate substructure forms part of a carbamate linker series that demonstrated pronounced in vitro potency gains over ether-linked analogs, underscoring that the specific O-carbamate connectivity is not interchangeable with other linker chemistries [2].

Quantitative Differentiation Evidence for 3-Pyrrolidinol Benzyl Carbamate vs. Closest Analogs


Carbamate vs. Ether Linker Renin Inhibitor Potency Differentiation

In a structure-guided renin inhibitor program, pyrrolidine-based inhibitors incorporating a carbamate linker subseries (which includes the pyrrolidin-3-yl benzylcarbamate substructure as the core connectivity motif) demonstrated a pronounced increase in in vitro potency compared to the corresponding ether-linked lead compound 2. The carbamate derivatives were further validated in a hypertensive double-transgenic rat model after oral dosing, demonstrating blood pressure lowering effects [1]. The X-ray co-crystal structure of the carbamate-linked inhibitor bound to renin (PDB: 4RZ1, resolution 2.60 Å) confirmed the precise binding mode of the pyrrolidin-3-yl benzylcarbamate moiety within the prime site [2].

Renin inhibition Antihypertensive drug discovery Structure-activity relationship

3-Pyrrolidinol Scaffold vs. Pyrrolidine Scaffold Potency in Kappa-Opioid Receptor Agonists

In a systematic study of 4-[(alkylamino)methyl]furo[3,2-c]pyridine kappa-opioid receptor agonists, the 3-pyrrolidinol-containing analogue 17 exhibited an IC₅₀ of 2.7 nM in the rabbit vas deferens (kappa-specific tissue), which was approximately 5-fold more potent than the corresponding pyrrolidine analogue 16 (IC₅₀ = 15 nM) [1]. The 3-pyrrolidinol moiety – the core scaffold from which 3-pyrrolidinol benzyl carbamate is derived – contributed critically to this potency enhancement. Furthermore, the optimal stereoisomer (4S,3'S)-26 achieved an IC₅₀ of 1.1 nM with excellent antinociceptive activity in vivo (ED₅₀ = 0.001 mg/kg, sc) [1].

Kappa-opioid receptor G-protein coupled receptor Pain therapeutics

Pyrrolidine-Carbamate vs. Ethylenediamine-Carbamate Self-Immolative Spacer Cyclization Kinetics

In a comparative study of self-immolative (SI) carbamate spacers for targeted prodrug delivery, the pyrrolidine-carbamate SI spacer Sp2 (structurally analogous to the pyrrolidine-carbamate core of 3-pyrrolidinol benzyl carbamate) exhibited a half-life (t₁/₂) of 40 hours for resiquimod (R848) release at pH 7.5 and 37 °C [1]. In contrast, the benchmark ethylenediamine-carbamate spacer Sp1 released only trace amounts of drug after eight-hour incubation under identical conditions [1]. The advanced tertiary amine-bearing pyrrolidine-carbamate spacer Sp3 further reduced the half-life to 7.6 hours, representing a 5.3-fold acceleration over Sp2 [1]. Computational DFT analysis and pKₐ calculations confirmed that the pyrrolidine ring geometry pre-organizes the spacer for efficient intramolecular cyclization and drug release [1].

Self-immolative spacer Antibody-drug conjugate Prodrug activation

Benzyl Carbamate (Cbz) vs. tert-Butyl Carbamate (Boc) Orthogonal Deprotection Selectivity

The benzyl carbamate (Cbz) protecting group – as present in 3-pyrrolidinol benzyl carbamate – offers distinct deprotection orthogonality compared to the tert-butyl carbamate (Boc) group commonly used in N-protected pyrrolidinol analogs such as 1-Boc-3-pyrrolidinol [1]. Cbz groups are stable to trifluoroacetic acid (TFA) at room temperature for 2–4 hours, conditions that quantitatively remove Boc groups [1]. Conversely, Cbz is selectively cleaved by catalytic hydrogenation (H₂, Pd/C) under neutral conditions, leaving Boc groups intact. This orthogonal pair enables sequential deprotection in complex synthetic sequences without protecting group crossover [2]. The O-linked Cbz carbamate in 3-pyrrolidinol benzyl carbamate further differentiates from N-Cbz analogs (e.g., 3-Cbz-aminopyrrolidine) in terms of hydrogen-bond donor/acceptor capacity and susceptibility to nucleophilic cleavage [2].

Orthogonal protection Peptide synthesis Multi-step organic synthesis

Physicochemical Property Differentiation: O-Benzylcarbamate vs. N-Cbz Regioisomer and N-Protected Analogs

3-Pyrrolidinol benzyl carbamate (O-benzylcarbamate, C₁₂H₁₆N₂O₂, MW 220.27) exhibits a distinct physicochemical profile compared to its closest regioisomer 3-Cbz-aminopyrrolidine (N-benzylcarbamate, also C₁₂H₁₆N₂O₂) and the N-protected analog 1-Cbz-3-pyrrolidinol (C₁₂H₁₅NO₃, MW 221.25) [1]. The O-linked carbamate features a different hydrogen-bonding pattern (carbonyl oxygen and NH from the benzylcarbamate moiety vs. the free pyrrolidine NH), resulting in distinct chromatographic retention behavior and solubility characteristics [2]. The compound is insoluble in water but readily soluble in organic solvents, with a predicted LogP of 1.2–1.99, density of 1.16 g/cm³, boiling point of 382.5 °C at 760 mmHg, and refractive index of 1.564 . These properties enable predictable extraction, purification, and formulation behavior distinct from both the more polar N-Cbz regioisomer and the less polar 1-Cbz-3-pyrrolidinol .

Physicochemical profiling Chromatographic separation Formulation solubility

Optimal Research and Industrial Application Scenarios for 3-Pyrrolidinol Benzyl Carbamate Based on Quantified Differentiation Evidence


Renin Inhibitor Lead Optimization – Carbamate Linker Series Development

Research groups developing direct renin inhibitors for hypertension should prioritize 3-pyrrolidinol benzyl carbamate as the core building block for carbamate-linked prime site exploration. The published SAR demonstrates that pyrrolidine-carbamate linkers confer superior in vitro potency compared to ether-linked analogs, and the X-ray co-crystal structure (PDB 4RZ1, 2.60 Å resolution) provides a validated template for structure-based design [1]. The carbamate series also achieved blood pressure lowering in vivo in a hypertensive double-transgenic rat model, confirming translational relevance [1].

Self-Immolative Prodrug and Antibody-Drug Conjugate (ADC) Linker Design

For teams engineering targeted prodrugs or ADCs requiring triggered drug release, the pyrrolidine-carbamate scaffold – for which 3-pyrrolidinol benzyl carbamate serves as a key synthetic precursor – delivers quantitatively superior cyclization kinetics. The pyrrolidine-carbamate SI spacer Sp2 achieves a t₁/₂ of 40 h for resiquimod release, while the benchmark ethylenediamine-carbamate spacer Sp1 fails to release measurable drug within 8 h under identical conditions (pH 7.5, 37 °C) [2]. This kinetic advantage translates to enhanced in vitro anticancer efficacy of protease-sensitive prodrugs [2].

GPCR Agonist Development Utilizing 3-Pyrrolidinol Chirality

Medicinal chemistry programs targeting kappa-opioid or related GPCR receptors should select 3-pyrrolidinol benzyl carbamate as a chiral building block based on the established 5-fold potency advantage of the 3-pyrrolidinol scaffold (IC₅₀ = 2.7 nM) over the des-hydroxy pyrrolidine scaffold (IC₅₀ = 15 nM) in receptor binding assays [3]. The stereochemically pure (3S) or (3R) enantiomers of the compound enable precise stereochemical control in agonist synthesis, with the optimal (4S,3'S) diastereomer achieving sub-nanomolar potency (IC₅₀ = 1.1 nM) [3].

Multi-Step Peptidomimetic Synthesis Requiring Orthogonal Protection

Synthetic chemistry teams executing complex multi-step sequences involving both amine and alcohol functional groups should procure 3-pyrrolidinol benzyl carbamate for its unique orthogonal protection capabilities. The O-linked benzyl carbamate (Cbz) is stable to TFA (RT, 2–4 h) – conditions that quantitatively cleave N-Boc groups – while being selectively removable by catalytic hydrogenation (H₂, Pd/C) [4]. This enables sequential deprotection strategies that are not possible with N-Boc-3-pyrrolidinol or 1-Cbz-3-pyrrolidinol alone, reducing overall synthetic step count [4].

Quote Request

Request a Quote for 3-Pyrrolidinol benzyl carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.